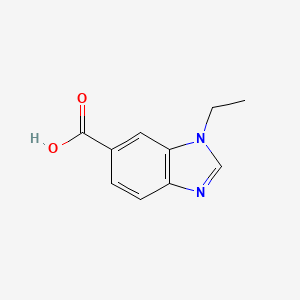
4-((Chloromethyl)sulfonyl)thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Chloromethyl)sulfonyl)thiomorpholine is an organic compound with the molecular formula C5H10ClNO2S2 and a molecular weight of 215.72 g/mol . It is a derivative of thiomorpholine, a sulfur-containing heterocyclic compound. This compound is characterized by the presence of a chloromethylsulfonyl group attached to the thiomorpholine ring, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Chloromethyl)sulfonyl)thiomorpholine typically involves the reaction of thiomorpholine with chloromethylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants
Continuous Stirring: To ensure uniform mixing and reaction completion
Purification: Techniques such as distillation or recrystallization to obtain the pure compound
化学反応の分析
Types of Reactions
4-((Chloromethyl)sulfonyl)thiomorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiomorpholine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiomorpholine derivatives with reduced sulfur functionality.
科学的研究の応用
4-((Chloromethyl)sulfonyl)thiomorpholine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 4-((Chloromethyl)sulfonyl)thiomorpholine involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Thiomorpholine: The parent compound, lacking the chloromethylsulfonyl group.
4-((Methylsulfonyl)thiomorpholine): Similar structure but with a methylsulfonyl group instead of a chloromethylsulfonyl group.
4-((Chloromethyl)sulfonyl)morpholine: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
Uniqueness
4-((Chloromethyl)sulfonyl)thiomorpholine is unique due to the presence of both the chloromethyl and sulfonyl groups, which impart distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a compound of interest in various research fields.
特性
分子式 |
C5H10ClNO2S2 |
|---|---|
分子量 |
215.7 g/mol |
IUPAC名 |
4-(chloromethylsulfonyl)thiomorpholine |
InChI |
InChI=1S/C5H10ClNO2S2/c6-5-11(8,9)7-1-3-10-4-2-7/h1-5H2 |
InChIキー |
BTVZGDZFMOCNRG-UHFFFAOYSA-N |
正規SMILES |
C1CSCCN1S(=O)(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Dimethylphosphoryl)methyl]piperidine](/img/structure/B13540725.png)


![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)






![3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid](/img/structure/B13540778.png)

![1-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B13540809.png)
